molecular formula C24H15ClFN3O2 B2974063 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-49-0

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2974063
CAS No.: 866588-49-0
M. Wt: 431.85
InChI Key: YBZONIKVCBICTB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazoloquinoline core fused with a dioxole moiety. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. For instance, derivatives similar to our compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
3-amino-4-(4-hydroxyphenyl)...6.5Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]...7.0Downregulation of iNOS and COX-2
3-(4-chlorophenyl)-... TBDTBD

Anticancer Activity

The anticancer potential of similar pyrazoloquinoline derivatives has also been investigated extensively. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and melanoma (C-32) cells. The proposed mechanisms include the induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins such as p53 and BAX .

Table 2: Anticancer Activity Data

Cell LineCompound TestedIC50 (µM)Mechanism
MDA-MB-2313-(4-chlorophenyl)-... TBDApoptosis induction
A5493-(4-chlorophenyl)-... TBDCell cycle arrest
C-323-(4-chlorophenyl)-... TBDModulation of BAX/p53

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen atoms on the phenyl rings significantly influences its pharmacological profile. For instance, substitution patterns on the aromatic rings can enhance binding affinity to target proteins or alter metabolic stability .

Case Studies

  • Case Study on Anti-inflammatory Effects : A study evaluated several pyrazoloquinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The results indicated that compounds with specific substitutions exhibited IC50 values comparable to established anti-inflammatory agents .
  • Case Study on Anticancer Efficacy : In vitro tests demonstrated that certain derivatives led to significant cytotoxicity against cancer cell lines while sparing normal fibroblasts, highlighting their selective toxicity .

Properties

IUPAC Name

5-(4-chlorophenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-5-3-15(4-6-16)23-19-12-29(11-14-1-7-17(26)8-2-14)20-10-22-21(30-13-31-22)9-18(20)24(19)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZONIKVCBICTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)F)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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